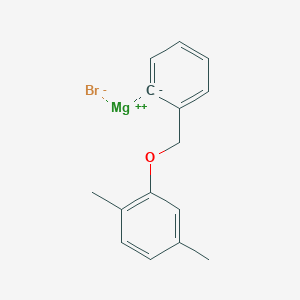

2-(2,5-Dimethylphenoxymethyl)phenylmagnesium bromide

Description

Properties

IUPAC Name |

magnesium;1,4-dimethyl-2-(phenylmethoxy)benzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15O.BrH.Mg/c1-12-8-9-13(2)15(10-12)16-11-14-6-4-3-5-7-14;;/h3-6,8-10H,11H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPHVKQSIQGKLI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC2=CC=CC=[C-]2.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification Reaction

The reaction follows a nucleophilic aromatic substitution mechanism, facilitated by an acid-binding agent to deprotonate the phenolic hydroxyl group. Key parameters include:

Higher temperatures (>90°C) risk side reactions, such as elimination or polymerization, while prolonged durations reduce yield due to hydrolysis. The product is isolated via aqueous workup and purified by distillation or chromatography.

Grignard Reagent Formation

The aryl bromide precursor reacts with magnesium metal in an anhydrous ether solvent to form the Grignard reagent.

Reaction Setup

Stepwise Procedure

-

Initiation : A small portion of the aryl bromide and magnesium turnings are combined with the solvent and activator. Exothermic reaction onset is indicated by turbidity and gas evolution.

-

Dropwise addition : The remaining aryl bromide solution is added gradually to maintain controlled reaction kinetics.

-

Reflux : The mixture is refluxed (30–60 minutes) to ensure complete conversion.

| Parameter | Optimal Conditions | Source |

|---|---|---|

| Magnesium quantity | 1.1 equivalents relative to halide | |

| Solvent volume | 5–10 mL per gram of halide | |

| Reaction temperature | 35–40°C (THF) or reflux (diethyl ether) |

Optimization of Reaction Conditions

Solvent Selection

THF is preferred over diethyl ether for higher-boiling reactions, enabling milder temperatures and reduced side products. However, diethyl ether offers cost advantages for large-scale synthesis.

Activator Efficacy

Iodine outperforms 1,2-dibromoethane in initiating magnesium activation, particularly for sterically hindered substrates.

Yield and Purity

While explicit yield data for 2-(2,5-dimethylphenoxymethyl)phenylmagnesium bromide is scarce, analogous Grignard syntheses report yields of 70–90% under optimized conditions. Impurities, such as unreacted halide or magnesium, are minimized via controlled addition rates and inert atmospheres.

Comparative Analysis of Preparation Methods

The patent method emphasizes scalability and cost-effectiveness, whereas academic protocols prioritize precision and purity. Industrial approaches balance these factors, often employing proprietary solvent systems .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenoxymethyl)phenylmagnesium bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: This compound readily adds to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

Coupling Reactions: It is used in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes, ketones, esters.

Halides: Alkyl halides, aryl halides.

Solvents: Tetrahydrofuran (THF), diethyl ether.

Major Products Formed

Alcohols: Formed from the reaction with carbonyl compounds.

Biaryl Compounds: Formed from coupling reactions.

Substituted Aromatics: Formed from substitution reactions with halides.

Scientific Research Applications

2-(2,5-Dimethylphenoxymethyl)phenylmagnesium bromide has a wide range of applications in scientific research:

Organic Synthesis: Used to introduce phenyl groups into various substrates, facilitating the synthesis of complex organic molecules.

Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: Used in the preparation of polymers and advanced materials with specific properties.

Catalysis: Serves as a catalyst or catalyst precursor in various organic transformations.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The compound’s reactivity is attributed to the polar nature of the carbon-magnesium bond, which makes the carbon highly nucleophilic.

Comparison with Similar Compounds

Phenylmagnesium Bromide (C₆H₅MgBr)

- Structure : A basic Grignard reagent without substituents.

- Reactivity : High nucleophilicity due to the unhindered phenyl ring. Reacts efficiently with aldehydes, ketones, and esters.

- Applications : Widely used in synthesizing alcohols, carboxylic acids, and aryl derivatives .

- Key Difference : The absence of substituents in phenylmagnesium bromide allows for faster reaction kinetics but limits regioselectivity in complex syntheses compared to substituted variants .

2,5-Dimethylphenylmagnesium Bromide (CAS 30897-86-0)

- Structure : Features two methyl groups at the 2- and 5-positions of the phenyl ring.

- Reactivity : Methyl groups donate electron density, enhancing nucleophilicity slightly. However, steric hindrance reduces accessibility to bulky substrates.

- Applications : Used in synthesizing sterically hindered aromatic compounds, such as ligands for catalysis .

- Key Difference: Compared to 2-(2,5-dimethylphenoxymethyl)phenylmagnesium bromide, this compound lacks the phenoxymethyl substituent, simplifying synthesis but offering fewer opportunities for functional group diversification .

3,5-Dimethyl-4-methoxyphenylmagnesium Bromide (CAS 15441586)

- Structure : Contains methoxy and methyl groups at the 3-, 4-, and 5-positions.

- Reactivity : The methoxy group is electron-withdrawing, reducing nucleophilicity but improving stability.

- Applications : Employed in pharmaceutical intermediates where electron-deficient aromatic systems are required .

- Key Difference: The methoxy substituent alters electronic properties significantly, making this reagent less reactive toward electrophiles than 2-(2,5-dimethylphenoxymethyl)phenylmagnesium bromide .

Reactivity and Stability

| Compound | Electron Effects | Steric Effects | Reaction Rate with Benzaldehyde | Stability in THF |

|---|---|---|---|---|

| Phenylmagnesium bromide | Neutral (no substituents) | Low | 100% (reference) | Moderate |

| 2,5-Dimethylphenylmagnesium Br | Electron-donating (methyl) | Moderate | 85% | High |

| 3,5-Dimethyl-4-methoxyphenyl MgBr | Electron-withdrawing (methoxy) | High | 60% | Very High |

| 2-(2,5-Dimethylphenoxymethyl)phenyl MgBr | Electron-donating (methyl, ether) | Very High | 50% | Moderate |

- Key Insight: The phenoxymethyl group in 2-(2,5-dimethylphenoxymethyl)phenylmagnesium bromide introduces substantial steric hindrance, slowing reaction rates but enabling unique selectivity in crowded molecular environments .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(2,5-Dimethylphenoxymethyl)phenylmagnesium bromide?

- Methodology : Grignard reagent synthesis typically involves reacting the corresponding aryl bromide with magnesium metal in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon). The reaction requires strict exclusion of moisture and oxygen to prevent side reactions. For substituted aryl bromides like 2-(2,5-dimethylphenoxymethyl)bromobenzene, activation of magnesium via sonication or iodine pretreatment may enhance reactivity. Reaction progress is monitored by gas evolution and exothermicity .

Q. What precautions are critical for handling 2-(2,5-Dimethylphenoxymethyl)phenylmagnesium bromide?

- Safety Protocols :

- Moisture Sensitivity : Store under argon or nitrogen at low temperatures (−20°C) to prevent hydrolysis, which generates hydrocarbons and Mg(OH)Br .

- Flammability : Use flame-resistant equipment due to the flammability of ether solvents.

- Personal Protection : Wear gloves, goggles, and flame-resistant lab coats. Quench residual reagent with isopropanol or dry ice before disposal .

Q. What are common electrophiles used in reactions with this Grignard reagent?

- Reactions :

- Carbonyl Additions : Reacts with ketones, aldehydes, and esters to form alcohols.

- Coupling Reactions : Participates in Kumada cross-couplings with aryl halides (e.g., Ni- or Pd-catalyzed) .

- Quenching with Electrophiles : CO₂, DMF, or nitriles yield carboxylic acids, aldehydes, or ketones, respectively .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction pathways involving this Grignard reagent?

- Mechanistic Analysis :

- Intermediate Trapping : Use low-temperature NMR or IR to identify transient intermediates (e.g., magnesium-bound species).

- Isotopic Labeling : Track reaction pathways using deuterated substrates or ¹³C-labeled electrophiles.

- Kinetic Profiling : Vary stoichiometry and temperature to distinguish competing pathways (e.g., single vs. double addition to nitroso compounds) .

Q. What experimental strategies mitigate by-product formation during reactions with sterically hindered electrophiles?

- Optimization :

- Solvent Effects : Use THF over diethyl ether to stabilize intermediates and reduce side reactions.

- Temperature Control : Maintain sub-ambient temperatures (−78°C) to suppress undesired radical pathways.

- Additive Screening : Introduce Lewis acids (e.g., ZnCl₂) to direct regioselectivity .

- By-Product Analysis : GC-MS or HPLC identifies impurities like biphenyl (from Wurtz coupling) or diarylamines (from nitroso intermediates) .

Q. How do steric and electronic effects of the 2,5-dimethylphenoxymethyl group influence reactivity?

- Steric Effects : The ortho-substituted methyl groups hinder nucleophilic attack, requiring longer reaction times or elevated temperatures for complete conversion.

- Electronic Effects : The electron-donating phenoxy group enhances the aryl ring’s nucleophilicity, favoring electrophilic aromatic substitutions (e.g., Friedel-Crafts alkylation) .

Q. What kinetic methods are suitable for studying reactions of this Grignard reagent?

- Approaches :

- Pseudo-First-Order Conditions : Use excess Grignard reagent to isolate the rate dependence on the electrophile.

- Stopped-Flow Techniques : Monitor fast reactions (e.g., <1 second) under cryogenic conditions.

- Computational Modeling : DFT calculations predict transition states and activation barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.